molecular formula C11H11ClN2O B13866670 5-amino-7-chloro-2-cyclopropyl-3H-isoindol-1-one

5-amino-7-chloro-2-cyclopropyl-3H-isoindol-1-one

Cat. No.: B13866670
M. Wt: 222.67 g/mol
InChI Key: ZROXKMCWQSGAFU-UHFFFAOYSA-N
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Description

5-amino-7-chloro-2-cyclopropyl-3H-isoindol-1-one is a chemical compound with the molecular formula C11H11ClN2O. This compound belongs to the class of isoindoles, which are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. Isoindoles are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-7-chloro-2-cyclopropyl-3H-isoindol-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-amino-2-cyclopropyl-3H-isoindol-1-one with a chlorinating agent to introduce the chlorine atom at the 7-position. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-amino-7-chloro-2-cyclopropyl-3H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5-amino-7-chloro-2-cyclopropyl-3H-isoindol-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-7-chloro-2-cyclopropyl-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    5-amino-2-cyclopropyl-3H-isoindol-1-one: Lacks the chlorine atom at the 7-position.

    7-chloro-2-cyclopropyl-3H-isoindol-1-one: Lacks the amino group at the 5-position.

    2-cyclopropyl-3H-isoindol-1-one: Lacks both the amino and chlorine groups.

Uniqueness

The presence of both the amino group at the 5-position and the chlorine atom at the 7-position makes 5-amino-7-chloro-2-cyclopropyl-3H-isoindol-1-one unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

5-amino-7-chloro-2-cyclopropyl-3H-isoindol-1-one

InChI

InChI=1S/C11H11ClN2O/c12-9-4-7(13)3-6-5-14(8-1-2-8)11(15)10(6)9/h3-4,8H,1-2,5,13H2

InChI Key

ZROXKMCWQSGAFU-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC3=C(C2=O)C(=CC(=C3)N)Cl

Origin of Product

United States

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